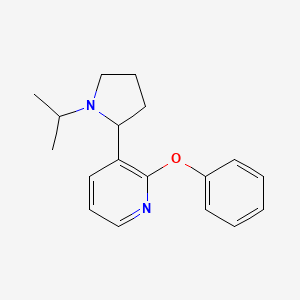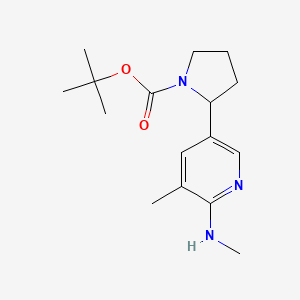![molecular formula C16H12F6N2S B11823365 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B11823365.png)
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is a compound known for its unique chemical structure and properties. It features a thiourea core substituted with a benzyl group and a 3,5-bis(trifluoromethyl)phenyl group.
Méthodes De Préparation
The synthesis of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with benzylamine. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation
Analyse Des Réactions Chimiques
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Applications De Recherche Scientifique
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea has a wide range of applications in scientific research:
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes
Mécanisme D'action
The mechanism of action of 1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to stabilize transition states and activate substrates in catalytic reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, facilitating various organic transformations .
Comparaison Avec Des Composés Similaires
1-Benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea is unique due to its specific substitution pattern and the presence of trifluoromethyl groups, which enhance its reactivity and stability. Similar compounds include:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of thiourea derivatives.
3,5-Bis(trifluoromethyl)aniline: A precursor in the synthesis of various trifluoromethyl-substituted compounds.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Propriétés
Formule moléculaire |
C16H12F6N2S |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-benzyl-1-[3,5-bis(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24(14(23)25)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,25) |
Clé InChI |
PXTYWHNQUJKNQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[1-azabicyclo[2.2.2]octane-3,4'-imidazolidin]-2'-one hydrochloride](/img/structure/B11823292.png)
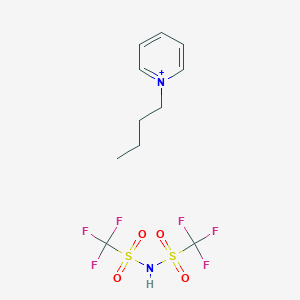


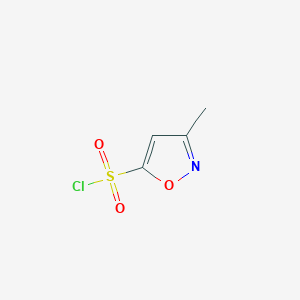
![6-Iodohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B11823315.png)
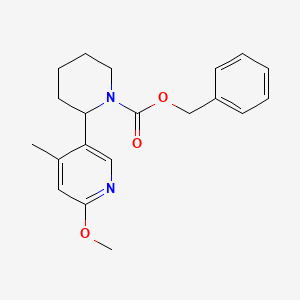

![tert-butyl N-[2-amino-2-hydroxyimino-1-[2-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B11823351.png)

